molecular formula C12H11N B8792732 7-Cyclopropylquinoline

7-Cyclopropylquinoline

Cat. No.: B8792732
M. Wt: 169.22 g/mol
InChI Key: QJAOJQZEGQWLQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Cyclopropylquinoline is a useful research compound. Its molecular formula is C12H11N and its molecular weight is 169.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11N

Molecular Weight

169.22 g/mol

IUPAC Name

7-cyclopropylquinoline

InChI

InChI=1S/C12H11N/c1-2-10-5-6-11(9-3-4-9)8-12(10)13-7-1/h1-2,5-9H,3-4H2

InChI Key

QJAOJQZEGQWLQS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=C(C=CC=N3)C=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of quinolin-7-yl trifluoromethanesulfonate (9.28 g, 33.5 mmol), cyclopropylboronic acid (3.74 g, 43.55 mmol), K3PO4 (24.9 g, 117.2 mmol), tricyclohexylphosphine (0.94 g, 3.35 mmol), and Pd(OAc)2 (0.376 g, 1.67 mmol) in toluene (200 mL) and water (10 mL) was heated overnight at 105° C. under an atmosphere of N2. The mixture was filtered through a plug of celite, and the filtrate was collected and extracted with EtOAc/brine. The organic layer was separated, dried over anhydrous Na2SO4, concentrated, and purified by chromatography (SiO2) with a gradient elution of 1-15% EtOAc/CH2Cl2 to yield 7-cyclopropylquinoline (3.45 g, 61% yield).
Quantity
9.28 g
Type
reactant
Reaction Step One
Quantity
3.74 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.376 g
Type
catalyst
Reaction Step One

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